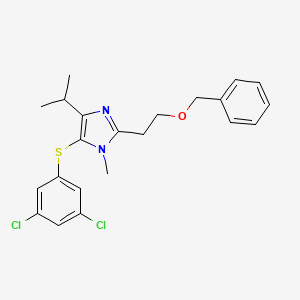
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is a complex organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- typically involves multi-step organic reactions. The process may include:
Formation of the imidazole ring: This can be achieved through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of functional groups: The various functional groups can be introduced through nucleophilic substitution, Friedel-Crafts alkylation, and other organic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or enzyme inhibitor.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals, agrochemicals, or materials science.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes or receptors: Inhibiting or modulating their activity.
Interacting with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole, 4,5-dimethyl-2-phenyl: A simpler imidazole derivative with different functional groups.
1H-Imidazole, 2-methyl-4-nitro: Another imidazole compound with distinct chemical properties.
Uniqueness
1H-Imidazole, 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-2-(2-(phenylmethoxy)ethyl)- is unique due to its combination of functional groups, which may confer specific chemical reactivity and biological activity not found in simpler imidazole derivatives.
Properties
CAS No. |
178980-30-8 |
|---|---|
Molecular Formula |
C22H24Cl2N2OS |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
5-(3,5-dichlorophenyl)sulfanyl-1-methyl-2-(2-phenylmethoxyethyl)-4-propan-2-ylimidazole |
InChI |
InChI=1S/C22H24Cl2N2OS/c1-15(2)21-22(28-19-12-17(23)11-18(24)13-19)26(3)20(25-21)9-10-27-14-16-7-5-4-6-8-16/h4-8,11-13,15H,9-10,14H2,1-3H3 |
InChI Key |
TYDMCMGSBYRAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CCOCC2=CC=CC=C2)C)SC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


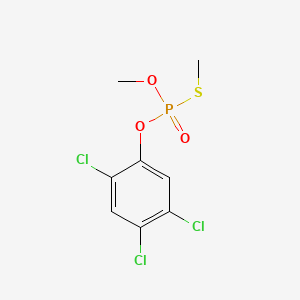
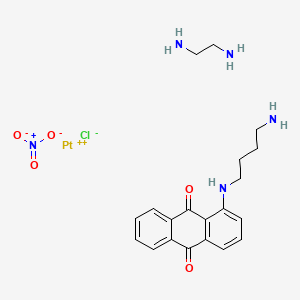
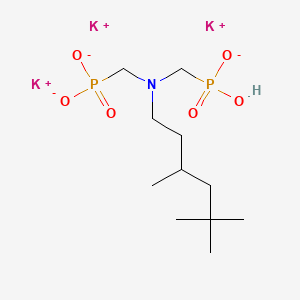
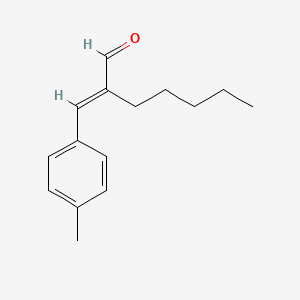
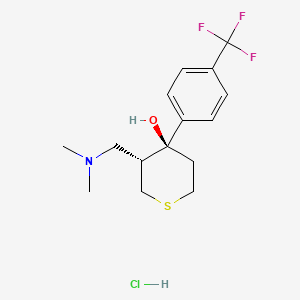
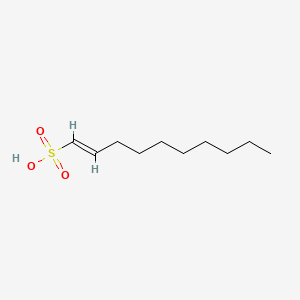
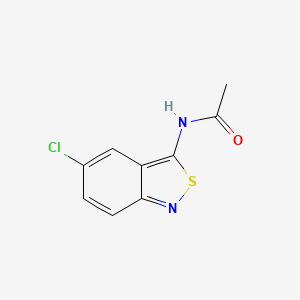
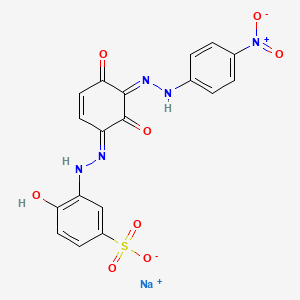

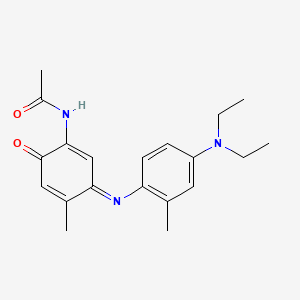
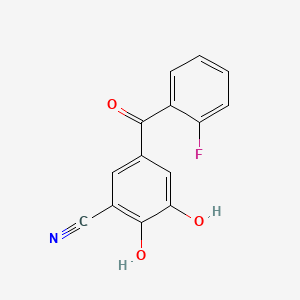

![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)

